2-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]pyrazine
Description
Properties
IUPAC Name |
pyrazin-2-yl-(3-pyridazin-3-yloxypyrrolidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2/c19-13(11-8-14-5-6-15-11)18-7-3-10(9-18)20-12-2-1-4-16-17-12/h1-2,4-6,8,10H,3,7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRGMOKSDRZQLIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NN=CC=C2)C(=O)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]pyrazine typically involves the formation of the pyridazine and pyrazine rings followed by their fusion with the pyrrolidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of pyridazine derivatives with pyrazine derivatives in the presence of a suitable catalyst can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazine oxides, while reduction can produce pyrrolidine derivatives .
Scientific Research Applications
2-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]pyrazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]pyrazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to engage in hydrogen bonding and π-π stacking interactions, which are crucial for its biological activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Pyrazine Derivatives with Pyrrolidine/Piperazine Linkers
- 2-[3-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]pyrazine (): Structure: Replaces pyridazin-3-yloxy with a 4-cyclopropyl-triazole group. Cyclopropyl adds steric bulk, which may affect pharmacokinetics. Synthesis: Likely involves click chemistry (azide-alkyne cycloaddition) for triazole formation .
Pyrazine Derivatives with Bioactive Substituents
- N-(1H-Tetrazol-5-yl)-2-pyrazinecarboxamide (): Structure: Features a tetrazolyl group linked via a carboxamide spacer. Bioactivity: Exhibits potent antiallergic activity (IC₅₀ = 4.6 × 10⁻¹⁰ M) by inhibiting histamine release. The tetrazole group mimics carboxylates, enhancing metabolic stability .
Spectroscopic and Electronic Properties
- Isomer Differentiation : Pyridazin-3-yloxy-pyrrolidine derivatives may exhibit near-identical NMR/mass spectra to triazole or tetrazolyl analogs, necessitating advanced techniques like X-ray crystallography .
- Electronic Effects : Pyridazine’s electron-withdrawing nature lowers the ππ* transition energy compared to pyrazine, as observed in azine spectroscopy .
Biological Activity
The compound 2-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]pyrazine is a member of the pyrazine family, which has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name: this compound
- Molecular Formula: C13H14N4O2
- Molecular Weight: 258.28 g/mol
The biological activity of this compound is primarily linked to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The pyridazine moiety is known for its ability to modulate kinase activity, which is crucial in various biological processes such as cell proliferation and apoptosis.
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazine derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against several cancer cell lines, including:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (breast cancer) | 12.5 | |
| SK-OV-3 (ovarian cancer) | 15.0 | |
| LoVo (colon cancer) | 10.0 |
These findings suggest that the compound may induce apoptosis through mechanisms involving the modulation of cell cycle regulators and pro-apoptotic factors.
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Similar pyrazine derivatives have been evaluated for their effectiveness against various bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 250 µg/mL | |
| Escherichia coli | 200 µg/mL | |
| Candida albicans | 300 µg/mL |
This antimicrobial activity is attributed to the disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Anti-inflammatory Effects
In addition to its cytotoxic and antimicrobial properties, studies indicate that this compound may possess anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, suggesting its potential use in treating inflammatory diseases.
Case Studies
- Cytotoxic Evaluation : A study conducted on various human solid tumor cell lines demonstrated that derivatives of pyrazine exhibited significant antiproliferative activity, comparable to established chemotherapeutic agents like doxorubicin and cisplatin .
- Antimicrobial Efficacy : In a comparative study, several pyrazine derivatives were tested against clinical isolates of bacteria and fungi, revealing that compounds similar to this compound had enhanced antimicrobial efficacy compared to traditional antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
